

4-Octanone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octanone

Cat. No.: B1346966

[Get Quote](#)

An in-depth examination of the molecular properties, synthesis, and analysis of **4-octanone**, a ketone with applications in chemical research and potential relevance in drug discovery. This guide provides a comprehensive overview of **4-octanone**, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

4-Octanone, also known as butyl propyl ketone, is an aliphatic ketone. Below is a summary of its key molecular and physical properties.

Property	Value	Source
Molecular Formula	C8H16O	[1] [2] [3] [4] [5]
Molecular Weight	128.21 g/mol	[1] [3] [4] [6]
CAS Registry Number	589-63-9	[1]
IUPAC Name	Octan-4-one	[1] [3]
Synonyms	Butyl propyl ketone, Propyl n-butyl ketone	[1] [2]
Density	0.82 g/cm ³	[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-octanone** are crucial for its application in research and development. The following protocols are representative methods that can be adapted based on specific laboratory conditions and research objectives.

Synthesis of 4-Octanone

The synthesis of **4-octanone** can be achieved through various established methods for ketone synthesis. One common approach is the oxidation of the corresponding secondary alcohol, 4-octanol. An alternative method involves the reaction of an organometallic reagent with a carboxylic acid derivative. The following is a generalized protocol based on the synthesis of similar ketones.^{[3][7]}

Materials:

- Valeroyl chloride (or a similar pentanoyl derivative)
- n-Propylmagnesium bromide (Grignard reagent) or n-propyllithium
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
- Separatory funnel

Procedure:

- Grignard Reagent Preparation (if not commercially available): In an oven-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet,

magnesium turnings are reacted with n-propyl bromide in anhydrous diethyl ether to form n-propylmagnesium bromide.

- Reaction with Acyl Chloride: The solution of valeroyl chloride in anhydrous diethyl ether is cooled in an ice-salt bath. The prepared Grignard reagent is then added dropwise from the dropping funnel with constant stirring. The reaction is highly exothermic and the temperature should be maintained below 0 °C.
- Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by pouring it over a mixture of crushed ice and dilute hydrochloric acid.
- Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with diethyl ether.
- Washing: The combined organic extracts are washed sequentially with dilute sodium bicarbonate solution, water, and finally with brine.
- Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal and Purification: The solvent is removed by rotary evaporation. The resulting crude **4-octanone** is then purified by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **4-octanone**.^[8] The following is a general protocol for the GC-MS analysis of a sample containing **4-octanone**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
- Helium as the carrier gas

- Autosampler or manual injection system

GC Conditions (can be optimized):

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
- Injection Volume: 1 μ L (split or splitless injection depending on concentration)

MS Conditions (Electron Ionization - EI):

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV
- Mass Range: m/z 40-300

Sample Preparation:

The sample preparation will depend on the matrix. For neat samples or high-concentration solutions, a simple dilution in a volatile organic solvent like dichloromethane or hexane is sufficient. For more complex matrices, such as biological fluids or environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate and pre-concentrate the analyte.[\[8\]](#)

Data Analysis:

The identification of **4-octanone** is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of **4-octanone** is characterized by a molecular ion peak (M^+) and specific fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.^{[2][9]} Quantification can be performed by creating a calibration curve using standards of known concentrations.

Logical Workflow for Ketone-Based Drug Discovery

The following diagram illustrates a generalized workflow for the discovery and preclinical development of a novel ketone-based therapeutic agent. This process begins with the initial design and synthesis of candidate molecules and progresses through various stages of screening and evaluation.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for ketone-based drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. people.whitman.edu [people.whitman.edu]
- 3. benchchem.com [benchchem.com]
- 4. 4-octanone, 589-63-9 [thegoodsentscompany.com]

- 5. scbt.com [scbt.com]
- 6. bocsci.com [bocsci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. csun.edu [csun.edu]
- To cite this document: BenchChem. [4-Octanone: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346966#4-octanone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com